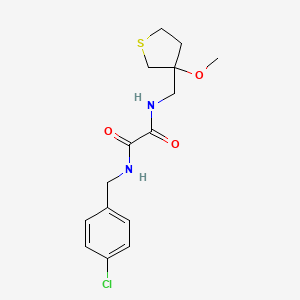

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a 3-methoxytetrahydrothiophen-methyl substituent at the N2 position. Oxalamides are known for their diverse pharmacological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties . For example, N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (compound 56) exhibits cytochrome P450 4F11 activation and stearoyl-CoA desaturase inhibition .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIVXHRRPEMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorobenzyl intermediate.

Synthesis of the Methoxytetrahydrothiophenyl Intermediate: Separately, 3-methoxytetrahydrothiophene is synthesized through the reaction of tetrahydrothiophene with methanol in the presence of an acid catalyst.

Coupling Reaction: The chlorobenzyl intermediate is then reacted with the methoxytetrahydrothiophenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Products may include the corresponding amine derivatives.

Substitution: Products depend on the nucleophile used, potentially forming various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It may be explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and methoxytetrahydrothiophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the oxalamide moiety may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Key Observations :

- Chlorine at N1 : The 4-chloro substitution is common in antiviral and enzyme-inhibiting oxalamides, likely due to its electron-withdrawing effects enhancing binding to hydrophobic pockets .

- N2 Heterocycles : The 3-methoxytetrahydrothiophen group introduces conformational rigidity and sulfur-based lipophilicity, contrasting with phenethyl (compound 56) or thiazolyl (compound 8) groups. Methoxy groups improve metabolic stability compared to hydroxyl analogs .

Pharmacological and Physicochemical Properties

- Antiviral Activity : Thiazolyl-piperidinyl derivatives (e.g., compound 8) show potent HIV entry inhibition (IC₅₀ < 1 μM) , whereas phenethyl analogs (e.g., compound 56) target metabolic enzymes . The tetrahydrothiophen group may modulate antiviral efficacy through altered membrane permeability.

- Enzyme Inhibition: Compound 115 inhibits stearoyl-CoA desaturase (SCD1), critical in lipid metabolism, with IC₅₀ values in the nanomolar range . Methoxy groups enhance metabolic stability compared to hydroxylated analogs.

- LogP and Solubility : The 3-methoxytetrahydrothiophen group likely increases lipophilicity (higher LogP) compared to hydroxybenzyl or thiazolyl groups, impacting blood-brain barrier penetration and oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.